Enantiomer-Specific Anti-HIV-1 Activity: (−)-Calanolide B vs. (+)-Calanolide B
Only the (−)-enantiomer of calanolide B exhibits anti-HIV-1 activity; the (+)-enantiomer is completely inactive. In the NCI primary anti-HIV assay, (−)-calanolide B provided complete protection against HIV-1 replication and cytopathicity with an EC₅₀ of 0.4 µM, while (+)-calanolide B showed no detectable antiviral activity [1]. Resolution and comparative testing of enantiomers confirmed that (−)-calanolide B (costatolide) is a potent HIV-1 inhibitor, whereas (+)-calanolide B is inactive against the virus [2]. This enantiomeric stringency mirrors that observed for calanolide A, where (+)-calanolide A is active (EC₅₀ = 0.1 µM) and (−)-calanolide A is inactive [2].
Supports stereochemical-control requirement for antiviral assays
Enantiomeric purity must be verified before biological use
| Evidence Dimension | Anti-HIV-1 cytoprotection (EC₅₀) |
|---|---|
| Target Compound Data | (−)-Calanolide B: EC₅₀ = 0.4 µM (active) |
| Comparator Or Baseline | (+)-Calanolide B: no detectable activity (inactive); (+)-Calanolide A: EC₅₀ = 0.1 µM |
| Quantified Difference | (+)-Calanolide B is inactive vs. (−)-calanolide B EC₅₀ = 0.4 µM; activity difference is qualitative (active vs. inactive) |
| Conditions | NCI primary anti-HIV assay; CEM-SS T-lymphoblastoid cells infected with HIV-1 (IIIB strain); protection from HIV-1 cytopathicity measured |
Why This Matters
Procurement of racemic or enantiomerically undefined calanolide B will yield material with unpredictable and potentially zero anti-HIV activity; enantiomeric purity must be verified analytically before use in any biological assay.
- [1] Kashman Y, Gustafson KR, Fuller RW, Cardellina JH, McMahon JB, Currens MJ, Buckheit RW Jr, Hughes SH, Cragg GM, Boyd MR. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum. J Med Chem. 1992;35(15):2735-2743. View Source
- [2] Newman RA, Chen W, Madden TL, Johansen M, Baker DC. Resolution and comparative anti-HIV evaluation of the enantiomers of calanolides A and B. Bioorg Med Chem Lett. 1995;5(9):1011-1014. View Source
